N-(4-(N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with ethylamino and methyl groups, connected through a sulfamoyl linkage to a phenylacetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the reaction of ethylamine with 2-methyl-4,6-dichloropyrimidine under basic conditions to introduce the ethylamino and methyl groups.
Linking the Pyrimidine to the Phenylacetamide: The next step involves the introduction of the sulfamoyl linkage. This can be done by reacting the pyrimidine derivative with 4-aminophenylsulfonamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Acetylation: Finally, the phenylsulfonamide derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the pyrimidine ring, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., dimethylformamide, DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology
Biologically, this compound can act as a ligand for various enzymes and receptors, making it useful in the study of biochemical pathways and mechanisms. It can also serve as a probe in molecular biology experiments to investigate protein-ligand interactions.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of physical and chemical properties to suit various applications.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino and sulfamoyl groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(2-((6-(methylamino)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide: Similar structure but with a methylamino group instead of ethylamino.
N-(4-(N-(2-((6-(ethylamino)-2-chloropyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide: Similar structure but with a chlorine atom on the pyrimidine ring.
N-(4-(N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
The uniqueness of N-(4-(N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)sulfamoyl)phenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethylamino and sulfamoyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[4-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3S/c1-4-18-16-11-17(22-12(2)21-16)19-9-10-20-27(25,26)15-7-5-14(6-8-15)23-13(3)24/h5-8,11,20H,4,9-10H2,1-3H3,(H,23,24)(H2,18,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBBBTMHZFJBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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